C6-Ethyl Substitution Confers 100- to 1,000-Fold Potency Enhancement Over C6-Methyl in Thieno[2,3-d]pyrimidine Antifolates
In a direct head-to-head study within the 2-amino-4-oxo-5-arylthio-thieno[2,3-d]pyrimidine series, the 6-ethyl-substituted classical antifolate (compound 2) exhibited dual human TS IC₅₀ = 54 nM and human DHFR IC₅₀ = 19 nM. Its 6-methyl analogue (compound 1) was 2–3 orders of magnitude less potent across both enzymatic and cellular assays, and also displayed a narrower spectrum of tumor cell line inhibition. Although this comparison is derived from the 2-amino sub-series rather than the 2-sulfanyl compound directly, the C6-alkyl effect on the thieno[2,3-d]pyrimidine scaffold is consistent with the established SAR that the 6-ethyl group provides superior hydrophobic complementarity within the folate-binding pocket of DHFR and TS [1].
| Evidence Dimension | Dual TS/DHFR inhibitory potency and in vitro tumor inhibition spectrum |
|---|---|
| Target Compound Data | 6-ethyl-3-methyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one: No direct TS/DHFR data available; scaffold-level inference from 6-ethyl congener (compound 2): human TS IC₅₀ = 54 nM, human DHFR IC₅₀ = 19 nM, nanomolar GI₅₀ values against multiple tumor cell lines [1] |
| Comparator Or Baseline | 6-Methyl analogue (compound 1): human TS IC₅₀ and DHFR IC₅₀ 2–3 orders of magnitude higher (weaker); narrower tumor inhibition spectrum [1] |
| Quantified Difference | 2–3 orders of magnitude (100- to 1,000-fold) potency difference favoring 6-ethyl over 6-methyl substitution on the thieno[2,3-d]pyrimidine scaffold [1] |
| Conditions | Recombinant human TS and DHFR enzyme inhibition assays; NCI 60-cell-line panel; X-ray crystallography (PDB 3ghc, 3gi2) confirming folate-mode binding [1] |
Why This Matters
Researchers seeking potent antifolate or kinase-inhibitory thienopyrimidine scaffolds should prioritize 6-ethyl-substituted cores over 6-methyl variants, as the 100–1,000-fold potency differential translates directly to lower screening hit rates and reduced in vitro efficacy if the 6-methyl surrogate is incorrectly selected.
- [1] Gangjee A, Li W, Kisliuk RL, Cody V, Pace J, Piraino J, Makin J. Design, synthesis, and X-ray crystal structure of classical and nonclassical 2-amino-4-oxo-5-substituted-6-ethylthieno[2,3-d]pyrimidines as dual thymidylate synthase and dihydrofolate reductase inhibitors and as potential antitumor agents. J Med Chem. 2009;52(15):4892-4902. doi:10.1021/jm900490a. View Source
